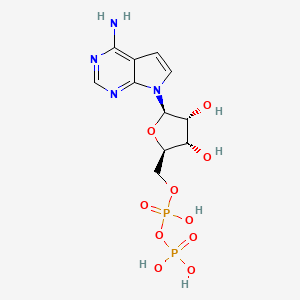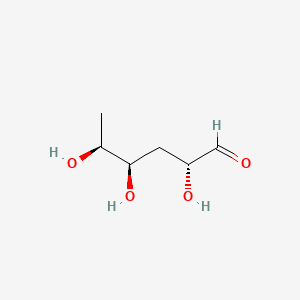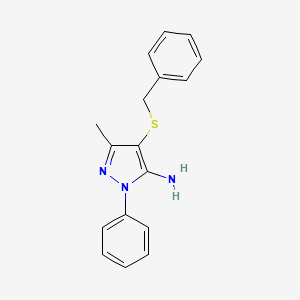![molecular formula C23H24ClN3O6 B1226087 N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the anticonvulsant activities of N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide derivatives. In one study, derivatives of this compound were synthesized and evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The research aimed to establish the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antitumor Activity
Another area of research is the compound's potential antitumor activity. Synthesis and evaluation of similar compounds have demonstrated broad-spectrum antitumor activities, with certain derivatives showing promise as potent antitumor agents (Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Further studies have been conducted on the cytotoxic effects of quinazolinone derivatives. For instance, the cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines using MTT assay, revealing notable cytotoxic activity at specific concentrations (Hassanzadeh et al., 2019).
Antibacterial Agents
The synthesis of related compounds has been explored for their potential as antibacterial agents. Several studies have synthesized and evaluated the antibacterial activity of these derivatives against various bacteria, indicating moderate to good antibacterial efficacy (Desai et al., 2008).
Antihistamine Agents
Research has also been conducted on the potential of these compounds as antihistamine agents. Novel derivatives have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2014).
Antiviral Effects
The therapeutic effect of anilidoquinoline derivatives, closely related to N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide, in treating Japanese encephalitis has been examined. These compounds showed significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008).
Corrosion Inhibition
Additionally, these compounds have been studied for their corrosion inhibition properties. They have been shown to exhibit excellent corrosion inhibition for mild steel, with high inhibition efficiencies (Kumar et al., 2020).
Eigenschaften
Produktname |
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide |
|---|---|
Molekularformel |
C23H24ClN3O6 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(oxolan-2-ylmethyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C23H24ClN3O6/c1-31-19-10-17-18(11-20(19)32-2)26(13-21(28)25-15-6-3-5-14(24)9-15)23(30)27(22(17)29)12-16-7-4-8-33-16/h3,5-6,9-11,16H,4,7-8,12-13H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
MZDMDBABTAJBET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)

![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)



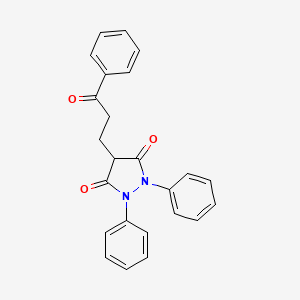
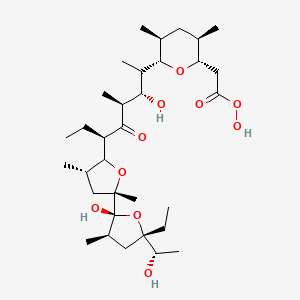
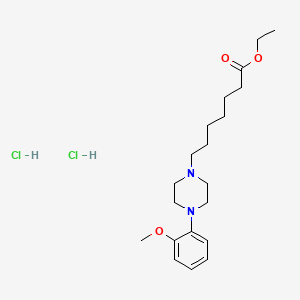
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
